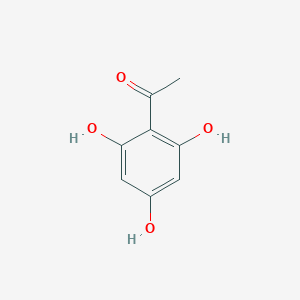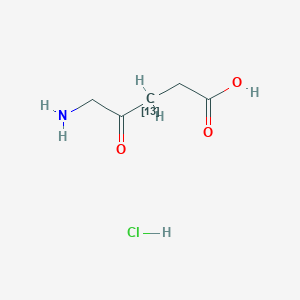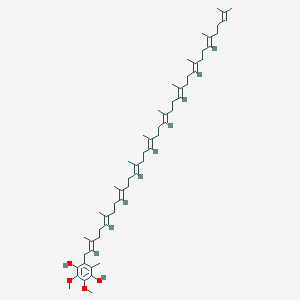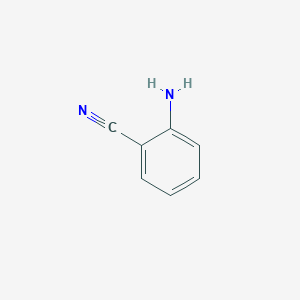
2',4',6'-Trihydroxyacetophenon
Übersicht
Beschreibung
Phloracetophenone, also known as 2,4,6-trihydroxyacetophenone, is a phenolic compound derived from acetophenone. It is characterized by the presence of three hydroxyl groups attached to the benzene ring at positions 2, 4, and 6. This compound is known for its various biological activities, including cholesterol-lowering properties and its role in enhancing bile secretion .
Wissenschaftliche Forschungsanwendungen
Phloracetophenon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Phloracetophenon übt seine Wirkungen hauptsächlich durch die Aktivierung der Cholesterol-7α-Hydroxylase (CYP7A1) aus, einem Enzym, das am Cholesterinstoffwechsel beteiligt ist. Durch die Steigerung der Aktivität dieses Enzyms fördert Phloracetophenon die Umwandlung von Cholesterin in Gallensäuren, wodurch der Cholesterinspiegel im Körper gesenkt wird. Zusätzlich stimuliert es die Gallensekretion über den Multidrug-Resistance-Protein-2 (Mrp2)-Weg .
Wirkmechanismus
Target of Action
The primary targets of 2’,4’,6’-Trihydroxyacetophenone are Cholesterol 7α-hydroxylase (CYP7A1) and multidrug resistance protein-2 (Mrp2) . CYP7A1 is a critical enzyme in the regulation of cholesterol metabolism, while Mrp2 is involved in the transport of various endogenous substances, drugs, and toxins.
Mode of Action
2’,4’,6’-Trihydroxyacetophenone enhances the activity of CYP7A1 , leading to increased conversion of cholesterol to bile acids . It also stimulates bile secretion mediated through Mrp2 , which can help in the elimination of cholesterol from the body .
Biochemical Pathways
The compound primarily affects the cholesterol metabolism pathway . By enhancing the activity of CYP7A1, it increases the conversion of cholesterol to bile acids, thereby reducing the overall cholesterol levels . The stimulation of bile secretion through Mrp2 further aids in the elimination of cholesterol .
Pharmacokinetics
Its ability to stimulate bile secretion suggests it may be well-absorbed and distributed in the body, metabolized to exert its effects, and likely excreted via the biliary system .
Result of Action
The molecular effect of 2’,4’,6’-Trihydroxyacetophenone is the enhancement of CYP7A1 activity and stimulation of Mrp2, leading to increased bile secretion . On a cellular level, this results in a reduction of cholesterol levels, as more cholesterol is converted to bile acids and excreted from the body .
Biochemische Analyse
Biochemical Properties
2’,4’,6’-Trihydroxyacetophenone plays a significant role in biochemical reactions, particularly in the context of cholesterol metabolism. It has been shown to enhance the activity of cholesterol 7α-hydroxylase (CYP7A1), an enzyme crucial for the conversion of cholesterol to bile acids . This interaction leads to an increase in bile acid-independent bile flow, which is essential for cholesterol homeostasis. Additionally, 2’,4’,6’-Trihydroxyacetophenone stimulates bile secretion through the multidrug resistance protein-2 (Mrp2), further contributing to its cholesterol-lowering effects .
Cellular Effects
The effects of 2’,4’,6’-Trihydroxyacetophenone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in HepG2 cells, 2’,4’,6’-Trihydroxyacetophenone induces the expression of cholesterol 7α-hydroxylase (CYP7A1), leading to increased cholesterol catabolism . This compound also affects bile acid metabolism, enhancing bile acid-independent bile flow in isolated perfused rat liver .
Molecular Mechanism
At the molecular level, 2’,4’,6’-Trihydroxyacetophenone exerts its effects through several mechanisms. It binds to and activates cholesterol 7α-hydroxylase (CYP7A1), increasing its enzymatic activity and mRNA levels . This activation leads to the conversion of cholesterol to bile acids, facilitating cholesterol excretion. Additionally, 2’,4’,6’-Trihydroxyacetophenone stimulates bile secretion via the multidrug resistance protein-2 (Mrp2), enhancing bile flow and reducing cholesterol levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,4’,6’-Trihydroxyacetophenone change over time. The compound is stable under recommended storage conditions and retains its activity when stored below 30°C . Long-term studies in vitro and in vivo have shown that 2’,4’,6’-Trihydroxyacetophenone maintains its cholesterol-lowering effects over extended periods. Its stability and efficacy may be influenced by factors such as temperature and storage conditions .
Dosage Effects in Animal Models
The effects of 2’,4’,6’-Trihydroxyacetophenone vary with different dosages in animal models. In rats, intraduodenal injection of 125 or 250 μmol/kg of 2’,4’,6’-Trihydroxyacetophenone shows significant choleretic activity, requiring the presence of multidrug resistance protein-2 (Mrp2) . At higher doses, the compound partially prevents estrogen-induced cholestasis, demonstrating its potential therapeutic effects
Metabolic Pathways
2’,4’,6’-Trihydroxyacetophenone is involved in several metabolic pathways, particularly those related to cholesterol metabolism. It enhances the activity of cholesterol 7α-hydroxylase (CYP7A1), leading to increased conversion of cholesterol to bile acids . This process is crucial for maintaining cholesterol homeostasis and preventing hypercholesterolemia. Additionally, 2’,4’,6’-Trihydroxyacetophenone interacts with multidrug resistance protein-2 (Mrp2), stimulating bile secretion and further contributing to its cholesterol-lowering effects .
Transport and Distribution
Within cells and tissues, 2’,4’,6’-Trihydroxyacetophenone is transported and distributed through interactions with specific transporters and binding proteins. The compound’s interaction with multidrug resistance protein-2 (Mrp2) facilitates its transport and accumulation in bile ducts, enhancing bile flow and cholesterol excretion . This distribution is essential for its therapeutic effects on cholesterol metabolism.
Subcellular Localization
The subcellular localization of 2’,4’,6’-Trihydroxyacetophenone plays a crucial role in its activity and function. The compound is primarily localized in the liver, where it interacts with cholesterol 7α-hydroxylase (CYP7A1) and multidrug resistance protein-2 (Mrp2) . These interactions facilitate its role in cholesterol metabolism and bile secretion. Additionally, the presence of targeting signals or post-translational modifications may direct 2’,4’,6’-Trihydroxyacetophenone to specific compartments or organelles within the cell, enhancing its efficacy.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Phloracetophenon kann durch verschiedene Verfahren synthetisiert werden. Ein gängiges Verfahren beinhaltet die Hoesch-Reaktion, bei der Phloroglucinol mit Acetonitril in Gegenwart von Zinkchlorid und Chlorwasserstoff reagiert. Das Reaktionsgemisch wird abgekühlt und stehen gelassen, wodurch Phloracetophenon entsteht .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Phloracetophenon häufig durch Einwirkung von Acetylchlorid auf Phloroglucinol in Gegenwart von Aluminiumchlorid hergestellt. Diese Methode ist effizient und liefert ein Produkt mit hoher Reinheit .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Phloracetophenon unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Oxidation: Phloracetophenon kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Die Reduktion kann mit Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten häufig Halogenierung oder Nitrierung mit Reagenzien wie Brom oder Salpetersäure.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Chinonen führen, während die Reduktion entsprechende Alkohole produzieren kann .
Vergleich Mit ähnlichen Verbindungen
Phloracetophenon ist aufgrund seines spezifischen Hydroxylierungsmusters am Benzolring einzigartig. Ähnliche Verbindungen umfassen:
Acetophenon: Fehlen die Hydroxylgruppen und hat daher unterschiedliche chemische Eigenschaften.
Phloroglucinol: Enthält drei Hydroxylgruppen, jedoch fehlt die Acetylgruppe.
Hydroxyacetophenone: Verbindungen wie 4-Hydroxyacetophenon und 2-Hydroxyacetophenon haben Hydroxylgruppen an verschiedenen Positionen, was zu Variationen in ihrem chemischen Verhalten und ihren biologischen Aktivitäten führt
Phloracetophenon zeichnet sich durch seine Kombination aus Hydroxyl- und Acetylgruppen aus, die ihm einzigartige Eigenschaften und Anwendungen verleihen.
Eigenschaften
IUPAC Name |
1-(2,4,6-trihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-4(9)8-6(11)2-5(10)3-7(8)12/h2-3,10-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEYFDVVXLMULC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060061 | |
| Record name | Ethanone, 1-(2,4,6-trihydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2',4',6'-Trihydroxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029644 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
480-66-0 | |
| Record name | 2′,4′,6′-Trihydroxyacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phloroacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHLOROACETOPHENONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(2,4,6-trihydroxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-(2,4,6-trihydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4',6'-trihydroxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHLOROACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L7XD8830T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2',4',6'-Trihydroxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029644 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
219 °C | |
| Record name | 2',4',6'-Trihydroxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029644 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Phloracetophenone, also known as 1-(2,4,6-trihydroxyphenyl)ethanone, has the molecular formula C8H8O4 and a molecular weight of 168.15 g/mol.
ANone: Phloracetophenone exhibits characteristic peaks in various spectroscopic analyses:
A: Phloracetophenone is a potent choleretic agent, meaning it stimulates bile secretion by the liver. [, ] This property has made it a subject of interest for potential therapeutic applications related to liver function and bile flow. [, , ]
A: While the exact mechanism is not fully elucidated, research suggests that phloracetophenone stimulates bile acid-independent bile flow (BAIF), likely through interaction with the multidrug resistance protein-2 (Mrp2) transporter located on the canalicular membrane of hepatocytes. [] It appears to compete with Mrp2 substrates, such as sulfobromophthalein (BSP) and disulfobromophthalein (DBSP), suggesting a potential interaction with this transporter. []
A: Beyond its choleretic properties, phloracetophenone has shown cholesterol-lowering effects in hypercholesterolemic hamsters. [] Further research is needed to fully understand the mechanisms and potential therapeutic implications of this finding.
ANone: Phloracetophenone can be synthesized through various methods, with a common approach involving the Friedel-Crafts acylation of phloroglucinol with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
A: Phloracetophenone serves as a valuable building block in organic synthesis, particularly in the construction of flavonoids and other polyphenolic compounds. [, , , , , , , ] Its three hydroxyl groups offer opportunities for selective functionalization and derivatization, making it a versatile starting material for various chemical transformations.
A: Yes, a bacterial multicomponent acyltransferase from Pseudomonas protegens (PpATase) has been identified that catalyzes Friedel–Crafts C-acylation reactions using phloracetophenone as a substrate. [] This enzyme exhibits high conversion rates in aqueous solutions, offering a potential biocatalytic route for phloracetophenone modification.
A: Studies using phloracetophenone analogues with varying numbers of hydroxyl groups revealed that the number and position of hydroxyl groups significantly influence choleretic activity. [, ] For instance, 2,4,6-trihydroxyacetophenone (THA, phloracetophenone) exhibited more potent choleretic activity compared to 2,6-dihydroxyacetophenone (DHA) and 4-monohydroxyacetophenone (MHA). [] This suggests a crucial role of the trihydroxy pattern in its interaction with biological targets involved in bile secretion.
A: While phloracetophenone demonstrates potential therapeutic benefits, research on its toxicological profile is limited. Studies evaluating the acute and subacute toxicity in experimental animals would be crucial to determine its safety for potential therapeutic applications. []
ANone: Various analytical techniques can be utilized to detect and quantify phloracetophenone in different matrices:
- High-performance liquid chromatography (HPLC): HPLC, particularly when coupled with UV detection or mass spectrometry (MS), provides a sensitive and selective method for separating and quantifying phloracetophenone in complex mixtures. []
- Gas chromatography-mass spectrometry (GC-MS): GC-MS is another valuable technique for analyzing volatile compounds like phloracetophenone. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B23927.png)

![1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione](/img/structure/B23939.png)




